Cas no 21416-88-6 (2,6-Piperazinedione,4,4'-[(1R,2S)-1,2-dimethyl-1,2-ethanediyl]bis-, rel-)
21416-88-6 structure
Product Name:2,6-Piperazinedione,4,4'-[(1R,2S)-1,2-dimethyl-1,2-ethanediyl]bis-, rel-
Numero CAS:21416-88-6
MF:C12H18N4O4
MW:282.295722484589
CID:258930
PubChem ID:119081
Update Time:2025-04-19
2,6-Piperazinedione,4,4'-[(1R,2S)-1,2-dimethyl-1,2-ethanediyl]bis-, rel- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2,6-Piperazinedione,4,4'-[(1R,2S)-1,2-dimethyl-1,2-ethanediyl]bis-, rel-
- 2,6-piperazinedione, 4-[(1R,2S)-2-(3,5-dioxo-1-piperazinyl)-1-methylpropyl]-
- 4-[(2S,3R)-3-(3,5-dioxopiperazin-1-yl)butan-2-yl]piperazine-2,6-dione
- ICRF-193
- ICRF 193
- meso-2,3-Bis(3,5-dioxopiperazin-1-yl)butane
- HY-118590
- CHEMBL264684
- CS-0067577
- ICRF-193, apoptosis inducer, arabinosidase substrate
- 21416-88-6
- meso-2,3-Bis(3,5-dioxopiperazine-1-yl)butane
- KBio2_003055
- 4,4'-(2R,3S)-butane-2,3-diyldipiperazine-2,6-dione
- 2,6-Piperazinedione, 4,4'-(1,2-dimethyl-1,2-ethanediyl)bis-, rel-
- CHEBI:93771
- 2,6-Piperazinedione, 4,4'-(1,2-dimethyl-1,2-ethanediyl)bis-, (R*,S*)-
- KBioSS_000487
- NCGC00163454-02
- HMS1990I09
- KBio3_000893
- IDI1_002159
- HMS1362I09
- HMS1792I09
- BRN 3981691
- NCGC00163454-03
- Bio2_000884
- NCGC00163454-01
- Bio2_000404
- DTXSID201259810
- HMS3403I09
- KBioGR_000487
- meso-2,3-bis(2,6-dioxopiperazin-4-yl)butane
- 4-[(2S, 3R)-3-(3, 5-dioxopiperazin-1-yl)butan-2-yl]piperazine-2, 6-dione
- SCHEMBL438498
- KBio2_005623
- meso-4,4'-(3,2-butanediyl)-bis(2,6-piperazinedione)
- ITH
- 2,6-Piperazinedione, 4,4'-(1,2-dimethylethylene)di-, meso-
- 4-[(2S,3R)-3-[3,5-bis(oxidanylidene)piperazin-1-ium-1-yl]butan-2-yl]piperazin-4-ium-2,6-dione
- KBio2_000487
- BI162087
- BSPBio_001147
- meso-4,4'-(1,2-dimethylethylene)di-2,6-piperazinedione
- KBio3_000894
- OBYGAPWKTPDTAS-OCAPTIKFSA-N
- GLXC-10517
- Rel-4,4'-((2R,3S)-butane-2,3-diyl)bis(piperazine-2,6-dione)
-
- Inchi: 1S/C12H18N4O4/c1-7(15-3-9(17)13-10(18)4-15)8(2)16-5-11(19)14-12(20)6-16/h7-8H,3-6H2,1-2H3,(H,13,17,18)(H,14,19,20)/t7-,8+
- Chiave InChI: OBYGAPWKTPDTAS-OCAPTIKFSA-N
- Sorrisi: O=C1CN(CC(N1)=O)[C@@H](C)[C@@H](C)N1CC(NC(C1)=O)=O
Proprietà calcolate
- Massa esatta: 282.13294
- Massa monoisotopica: 282.132805
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 20
- Conta legami ruotabili: 3
- Complessità: 390
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 2
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 98.8
- XLogP3: -1
Proprietà sperimentali
- Densità: 1.308
- Punto di ebollizione: 526.7°Cat760mmHg
- Punto di infiammabilità: 272.4°C
- Indice di rifrazione: 1.539
- Solubilità: DMSO: soluble4mg/mL
- PSA: 98.82
2,6-Piperazinedione,4,4'-[(1R,2S)-1,2-dimethyl-1,2-ethanediyl]bis-, rel- Informazioni sulla sicurezza
2,6-Piperazinedione,4,4'-[(1R,2S)-1,2-dimethyl-1,2-ethanediyl]bis-, rel- Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | I911211-1mg |
ICRF-193 |
21416-88-6 | 98% | 1mg |
¥5,313.60 | 2022-01-14 | |
| Aaron | AR00BTJD-1mg |
HEPARIN, SODIUM, LOW MOLECULAR WEIGHT |
21416-88-6 | 98% | 1mg |
$554.00 | 2025-02-13 | |
| Aaron | AR00BTJD-5mg |
HEPARIN, SODIUM, LOW MOLECULAR WEIGHT |
21416-88-6 | 98% | 5mg |
$1282.00 | 2025-02-13 | |
| 1PlusChem | 1P00BTB1-1mg |
HEPARIN, SODIUM, LOW MOLECULAR WEIGHT |
21416-88-6 | 98% | 1mg |
$440.00 | 2023-12-19 | |
| 1PlusChem | 1P00BTB1-5mg |
HEPARIN, SODIUM, LOW MOLECULAR WEIGHT |
21416-88-6 | 98% | 5mg |
$998.00 | 2023-12-19 |
2,6-Piperazinedione,4,4'-[(1R,2S)-1,2-dimethyl-1,2-ethanediyl]bis-, rel- Letteratura correlata
-
Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
-
Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
-
Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
-
Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
-
5. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
21416-88-6 (2,6-Piperazinedione,4,4'-[(1R,2S)-1,2-dimethyl-1,2-ethanediyl]bis-, rel-) Prodotti correlati
- 24584-09-6(Dexrazoxane)
- 21416-67-1(Razoxane)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
Fornitori consigliati
Shanghai Bent Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso